5-Cyclopropyl-3-ethoxyisoxazole 5-Cyclopropyl-3-ethoxyisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20327925
InChI: InChI=1S/C8H11NO2/c1-2-10-8-5-7(11-9-8)6-3-4-6/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

5-Cyclopropyl-3-ethoxyisoxazole

CAS No.:

Cat. No.: VC20327925

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-3-ethoxyisoxazole -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 5-cyclopropyl-3-ethoxy-1,2-oxazole
Standard InChI InChI=1S/C8H11NO2/c1-2-10-8-5-7(11-9-8)6-3-4-6/h5-6H,2-4H2,1H3
Standard InChI Key XFRCIVOBYDUPAV-UHFFFAOYSA-N
Canonical SMILES CCOC1=NOC(=C1)C2CC2

Introduction

Structural Characteristics and Molecular Properties

The core structure of 5-cyclopropyl-3-ethoxyisoxazole consists of an isoxazole ring substituted with a cyclopropyl group at position 5 and an ethoxy group at position 3. Isoxazoles are characterized by their 1,2-azole configuration, where the oxygen and nitrogen atoms occupy adjacent positions, imparting unique electronic and steric properties .

Molecular Formula and Weight

The molecular formula is C8_8H11_{11}NO2_2, yielding a molecular weight of 153.18 g/mol. This aligns with analogs such as ethyl 3-isoxazolecarboxylate (C6_6H7_7NO3_3, 141.13 g/mol) and 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (C16_{16}H14_{14}Cl2_2NO3_3, 326.2 g/mol) .

Substituent Effects

  • Cyclopropyl Group: The strained cyclopropane ring enhances steric bulk and electron-withdrawing effects, potentially stabilizing the isoxazole ring against electrophilic attacks .

  • Ethoxy Group: The ethoxy substituent (–OCH2_2CH3_3) introduces hydrophobicity and influences solubility. Comparable compounds, such as 3-ethoxy-5-phenylisoxazole (C11_{11}H11_{11}NO2_2), exhibit moderate lipophilicity .

Synthetic Methodologies

Cycloaddition-Based Routes

A widely employed strategy for isoxazole synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes . For 5-cyclopropyl-3-ethoxyisoxazole, this could involve:

  • Nitrile Oxide Precursor: Cyclopropanecarbonitrile oxide, generated in situ from cyclopropanecarbaldehyde oxime.

  • Alkyne Partner: Ethoxyacetylene or a protected derivative.

This method, reported by Huang et al. (2014), offers regioselectivity under ultrasound irradiation without catalysts, achieving yields >85% for 3-alkyl-5-aryl isoxazoles .

Condensation Reactions

Alternative routes leverage β-diketone intermediates. For example, Valizadeh et al. (2009) synthesized 3,5-disubstituted isoxazoles via β-diketone condensation with hydroxylamine in ionic liquids . Adapting this for 5-cyclopropyl-3-ethoxyisoxazole would require:

  • β-Diketone: Cyclopropyl ketone derivatives.

  • Reagents: Hydroxylamine hydrochloride and ethoxy-group donors.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the cyclopropyl and ethoxy groups. Estimated logP ≈ 2.5–3.0 (similar to 5-phenylisoxazole, logP = 2.1) .

  • Stability: Isoxazoles are generally stable under ambient conditions but susceptible to ring-opening under strong acids or bases .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=N) ~1600 cm1^{-1} and ν(C-O) ~1250 cm1^{-1} .

  • NMR: 1^1H NMR would show cyclopropyl protons as a multiplet (δ 1.0–1.5 ppm) and ethoxy methylene as a quartet (δ 3.5–4.0 ppm) .

Chemical Reactivity

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at position 4. For example, nitration of 3-ethoxyisoxazole derivatives yields 4-nitro products .

Ring-Opening Reactions

Under acidic conditions, the isoxazole ring may hydrolyze to form β-ketonitriles. The cyclopropyl group’s strain could accelerate this process relative to unsubstituted analogs .

Industrial and Agricultural Applications

Agrochemical Intermediates

The patent CN104529924A highlights isoxazoles as herbicide precursors . The cyclopropyl group in 5-cyclopropyl-3-ethoxyisoxazole could confer herbicidal activity by disrupting plant cell membranes.

Material Science

Isoxazole derivatives are explored as ligands in catalysis. The ethoxy group’s electron-donating capacity might stabilize metal complexes for cross-coupling reactions .

Future Directions

  • Synthetic Optimization: Develop one-pot methods using green solvents (e.g., ionic liquids) .

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Computational Studies: DFT calculations to predict reactivity and binding affinities.

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